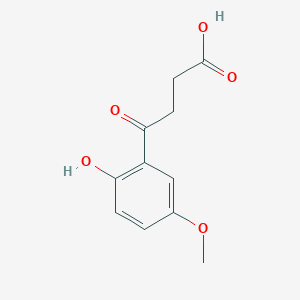

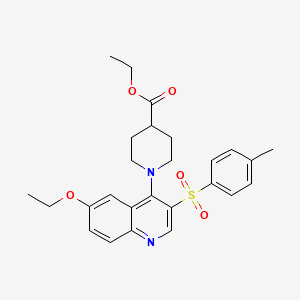

4-(2-Hydroxy-5-methoxyphenyl)-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-Hydroxy-5-methoxyphenylphosphonic acid has been reported . It was synthesized and characterized by IR spectroscopy, thermogravimetry, and X-ray diffraction analysis . Another compound, 2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid, was derived from o-phenylenediamine and 5-methoxysalicaldehyde .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-methoxyphenylphosphonic acid was characterized by X-ray diffraction analysis . The polyhedron of the copper atom in the complex [Cu(H2L1)2(H2O)2] is an axially elongated square bipyramid with oxygen atoms of phenolic and of monodeprotonated phosphonic groups at the base .

科学的研究の応用

Synthesis and Pharmacological Properties

- A study demonstrated the synthesis of benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, showing inhibitory activity against rat polymorphonuclear leukocyte 5-lipoxgenase and leukotriene D4-induced bronchospasm. This highlights its potential in pharmacological applications (Musser et al., 1987).

Chemical Interactions and Reactions

- Research explored the reactions of 4-oxobutanoic acids with 1,3-binucleophilic reagents, leading to the formation of benzopyrroloxazine derivatives. This study contributes to understanding the chemical properties and potential applications of these compounds (Amalʼchieva et al., 2022).

Photochemical Synthesis

- Another study highlighted the photochemical synthesis of chromones from p-methoxyphenyl and p-methylphenyl esters of various acids, including 3-oxobutanoic acids. This indicates its role in photochemical reactions and potential applications in synthesis (Álvaro et al., 1987).

Antioxidant Properties

- The antioxidant properties of 4-hydroxycoumarin derivatives, including those derived from 3-oxobutanoic acid, were investigated, revealing their potential in antioxidant applications and possibly in therapeutic settings (Stanchev et al., 2009).

Analytical Applications

- A sensitive ELISA for analyzing organophosphorous insecticide in fruit samples used haptens based on 4-oxobutanoic acid, indicating its use in analytical chemistry and food safety (Zhang et al., 2008).

特性

IUPAC Name |

4-(2-hydroxy-5-methoxyphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-16-7-2-3-9(12)8(6-7)10(13)4-5-11(14)15/h2-3,6,12H,4-5H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCLKCOWTYSINF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Ethoxy-3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2405554.png)

![N-(2-chlorobenzyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2405559.png)

![8-(2-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2405563.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2405566.png)

![2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2405567.png)

![3-(2,6-Difluorophenyl)-4-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-2-thione](/img/structure/B2405570.png)

![Ethyl 3-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2405571.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2405572.png)

![2-(tetrahydrofuran-2-yl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2405574.png)